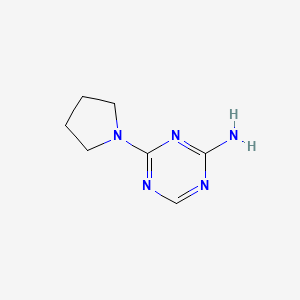

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

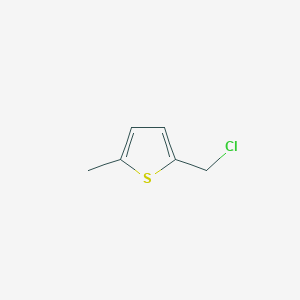

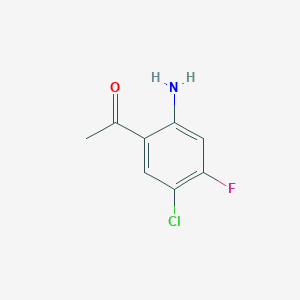

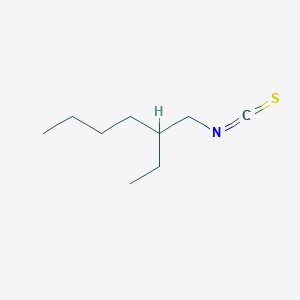

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a compound that features a triazine core substituted with a pyrrolidine group and an amine. The triazine ring is a versatile scaffold in medicinal chemistry due to its three nitrogen atoms, which can engage in various bonding interactions. The pyrrolidine ring is a common motif in bioactive molecules, often contributing to the binding affinity and selectivity of drugs due to its conformational rigidity and basicity.

Synthesis Analysis

The synthesis of related triazine derivatives often involves the amination of precursor molecules. For instance, the amination of 3-pyrrolidino-1,2,4-triazine 4-oxide with ammonia leads to tele-substitution products, where a sigmatropic shift of hydrogen is postulated . Similarly, the synthesis of pyrrolo[2,1-f][1,2,4]triazines involves the N-amination of substituted pyrroles, followed by cyclization with amidine reagents . These methods highlight the importance of amination reactions and cyclization steps in constructing the triazine core with various substituents.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be quite complex. For example, a related compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, crystallizes with monoclinic symmetry and exhibits a flattened boat conformation of the triazine ring . The arrangement of molecules in the crystal is governed by intermolecular hydrogen bonds, which is a common feature that can influence the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including aminolysis and hydrolysis. For example, N-(4,6-diphenoxy-1,3,5-triazin-2-yl) substituted pyridinium salts react with amines through nucleophilic displacement, which is consistent with a concerted displacement mechanism . This reactivity is crucial for understanding the behavior of triazine compounds under different conditions and can be exploited in synthetic chemistry for the construction of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure can affect solubility and melting points . The basicity of the pyrrolidine and amine groups can influence the compound's solubility in different solvents and its reactivity in acid-base reactions. The steric and electronic effects of substituents on the triazine ring can also affect the compound's reactivity in nucleophilic substitution reactions, as seen in the aminolysis of triazinyl pyridinium salts .

科学的研究の応用

Structural and Molecular Studies

- Structural Characteristics : Research on similar triazine derivatives, like 4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine, highlights their planar structure with extensive π-conjugation and significant hydrogen bonding, contributing to their stability and potential utility in various applications (Lu et al., 2004).

Applications in Material Science

- Electrochromic Applications : A study on a related compound, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine, revealed its use in electrochromic devices, demonstrating significant optical transitions and potential for color-changing applications (Ak et al., 2006).

Chemical Synthesis and Reactivity

- High-Energy Materials : A compound closely related to 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine, namely 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine, demonstrated potential as a starting material for high-energy materials due to its high melting point and significant enthalpy of formation (Chapyshev & Korchagin, 2017).

Drug Delivery and Biological Applications

- Drug Delivery Systems : Research on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine derivatives, structurally similar to the compound , has explored their potential in drug delivery systems, particularly in hosting and transporting biologically relevant structures (Mattsson et al., 2010).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-pyrrolidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-6-9-5-10-7(11-6)12-3-1-2-4-12/h5H,1-4H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXNQJXJUWNGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586425 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

CAS RN |

940980-96-1 |

Source

|

| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)